2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
Overview
Description
Preparation Methods
The synthesis of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol typically involves the reaction of 3-chloro-5-nitro-2-pyridinamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours until the reaction is complete. The product is then purified using standard techniques, such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol undergoes various chemical reactions, including:
Scientific Research Applications
2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity .
Comparison with Similar Compounds
2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol can be compared with other similar compounds, such as:
2-Amino-5-chloro-3-nitropyridine: This compound has similar structural features but lacks the ethanol moiety, which affects its solubility and reactivity.
3-Chloro-2-nitropyridine: This compound has a similar pyridine ring with a nitro and chloro substituent but lacks the amino and ethanol groups, leading to different chemical and biological properties.
2-Chloro-5-nitropyridine-3-carbonitrile: This compound has a cyano group instead of the amino and ethanol groups, which significantly alters its reactivity and applications.
Properties
IUPAC Name |
2-[(3-chloro-5-nitropyridin-2-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3/c8-6-3-5(11(13)14)4-10-7(6)9-1-2-12/h3-4,12H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUGGYPTLGOYRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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